Cas no 25462-61-7 (2,5-Dibromobenzene-1,4-diamine)

2,5-Dibromobenzene-1,4-diamine 化学的及び物理的性質
名前と識別子
-
- 2,5-Dibromo-1,4-phenylenediamine
- 2,5-dibromobenzene-1,4-diamine
- 1,4-Diamino-2,5-dibromobenzene
- 2,5-Dibromo-p-phenylenediamine
- 1,4-Benzenediamine, 2,5-dibromo-
- MJFBGMMDLNKGNC-UHFFFAOYSA-N
- 2,5-Dibromo-1,4-benzenediamine
- WT1389
- DT1453
- FCH1358842
- AS07014
- AK542481
- MFCD19441210
- 25462-61-7
- CS-0101367
- SCHEMBL5519306
- N13329
- DTXSID50612495
- AKOS027460712
- YSZC145
- CS-16609
- 2,5-Dibromobenzene-1,4-diamine
-
- MDL: MFCD19441210
- インチ: 1S/C6H6Br2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
- InChIKey: MJFBGMMDLNKGNC-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C(=C([H])C=1N([H])[H])Br)N([H])[H]
計算された属性
- Exact Mass: 265.88772g/mol
- Surface Charge: 0
- XLogP3: 1.9
- 水素結合ドナー数: 2
- Hydrogen Bond Acceptor Count: 2
- 回転可能化学結合数: 0
- Exact Mass: 263.88977g/mol
- 単一同位体質量: 263.88977g/mol
- Topological Polar Surface Area: 52Ų
- Heavy Atom Count: 10
- 複雑さ: 106
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- 密度みつど: 2.104
- ゆうかいてん: 187-188 ºC
- PSA: 52.04
2,5-Dibromobenzene-1,4-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ383-200mg |
2,5-Dibromobenzene-1,4-diamine |
25462-61-7 | 97% | 200mg |
162.0CNY | 2021-07-14 | |
Chemenu | CM195547-1g |
2,5-dibromobenzene-1,4-diamine |
25462-61-7 | 95+% | 1g |
$561 | 2021-06-16 | |
Ambeed | A783414-1g |
2,5-Dibromobenzene-1,4-diamine |
25462-61-7 | 97% | 1g |
$19.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D886132-1g |
2,5-Dibromobenzene-1,4-diamine |
25462-61-7 | ≥98% | 1g |
3,897.00 | 2021-05-17 | |
eNovation Chemicals LLC | D963453-5g |
1,4-Benzenediamine, 2,5-dibromo- |
25462-61-7 | 98% | 5g |
$140 | 2024-06-07 | |
Chemenu | CM195547-1g |
2,5-dibromobenzene-1,4-diamine |
25462-61-7 | 95+% | 1g |
$561 | 2022-06-11 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D303234-5g |
2,5-Dibromobenzene-1,4-diamine |
25462-61-7 | ≥98% | 5g |
¥889.90 | 2023-09-03 | |
abcr | AB539318-5g |
2,5-Dibromobenzene-1,4-diamine, 95%; . |
25462-61-7 | 95% | 5g |
€204.10 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172007-250mg |
2,5-Dibromobenzene-1,4-diamine |
25462-61-7 | 98% | 250mg |
¥50.00 | 2023-11-21 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL482349-1g |
2,5-Dibromobenzene-1,4-diamine |
25462-61-7 | 98% | 1g |
¥200 | 2023-11-08 |
2,5-Dibromobenzene-1,4-diamine 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
2,5-Dibromobenzene-1,4-diamineに関する追加情報
Recent Advances in the Study of 2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) in Chemical Biology and Pharmaceutical Research
2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) is a brominated aromatic diamine compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including dyes, polymers, and pharmaceutical agents. Recent studies have explored its potential in drug discovery, material science, and as a building block for complex molecular architectures. This research brief aims to summarize the latest findings related to 2,5-Dibromobenzene-1,4-diamine, highlighting its synthetic utility, biological activities, and emerging applications.
One of the key areas of interest is the role of 2,5-Dibromobenzene-1,4-diamine in the development of novel therapeutic agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of brominated quinone derivatives, which exhibit potent anticancer properties. The study revealed that these derivatives could selectively target cancer cells by inducing oxidative stress and apoptosis, offering a promising avenue for cancer therapy. Furthermore, the compound's bromine atoms provide unique reactivity, enabling the development of structurally diverse analogs with enhanced pharmacological profiles.
In addition to its pharmaceutical applications, 2,5-Dibromobenzene-1,4-diamine has been investigated for its utility in material science. A recent report in Advanced Materials highlighted its use in the fabrication of conductive polymers with high thermal stability and electronic conductivity. These polymers are being explored for applications in flexible electronics, sensors, and energy storage devices. The study emphasized the compound's ability to form stable π-conjugated systems, which are critical for achieving desirable electronic properties in polymeric materials.
Another noteworthy development is the exploration of 2,5-Dibromobenzene-1,4-diamine in chemical biology. Researchers have utilized this compound as a scaffold for designing fluorescent probes that can detect reactive oxygen species (ROS) in cellular environments. A 2022 study in Chemical Communications described the synthesis of a ROS-sensitive probe based on 2,5-Dibromobenzene-1,4-diamine, which exhibited high selectivity and sensitivity in live-cell imaging experiments. This innovation holds significant potential for studying oxidative stress-related diseases and drug screening applications.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 2,5-Dibromobenzene-1,4-diamine. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For instance, a 2023 study in Green Chemistry proposed a solvent-free mechanochemical approach for the synthesis of this compound, achieving higher purity and reduced waste generation. Such innovations are critical for ensuring the sustainable production of 2,5-Dibromobenzene-1,4-diamine and its derivatives.
In conclusion, 2,5-Dibromobenzene-1,4-diamine (CAS: 25462-61-7) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug discovery to material science, underscore its importance as a multifunctional building block. Future research should focus on further elucidating its mechanistic roles, expanding its synthetic utility, and addressing scalability challenges to fully harness its potential in industrial and therapeutic settings.
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